molecular formula C20H18O5 B11007288 [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid

[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid

Cat. No.: B11007288
M. Wt: 338.4 g/mol
InChI Key: QCQNQYRVBTVEJF-UHFFFAOYSA-N
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Description

[7-(Benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core with benzyloxy, dimethyl, and acetic acid functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxycoumarin, benzyl bromide, and acetic anhydride.

    Benzylation: The first step involves the benzylation of 4-hydroxycoumarin using benzyl bromide in the presence of a base like potassium carbonate. This reaction introduces the benzyloxy group at the 7-position of the chromen-2-one core.

    Methylation: The next step is the methylation of the 4 and 8 positions using methyl iodide and a strong base such as sodium hydride.

    Acetylation: Finally, the acetic acid group is introduced through an acetylation reaction using acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[7-(Benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chromen-2-one core is known for exhibiting various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising compound for the development of new treatments for diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A natural compound with a similar chromen-2-one core but lacking the benzyloxy and acetic acid groups.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant, with a different substitution pattern on the chromen-2-one core.

    Umbelliferone: Another coumarin derivative with hydroxyl groups at different positions.

Uniqueness

[7-(Benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability. The acetic acid group allows for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4,8-dimethyl-2-oxo-7-phenylmethoxychromen-3-yl)acetic acid

InChI

InChI=1S/C20H18O5/c1-12-15-8-9-17(24-11-14-6-4-3-5-7-14)13(2)19(15)25-20(23)16(12)10-18(21)22/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

QCQNQYRVBTVEJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)CC(=O)O

Origin of Product

United States

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